ERK1/2 inhibitor 10

ERK1/2 biochemical IC50 MAPK signaling

ERK1/2 inhibitor 10 (Compound 36c) is a potent, ATP-competitive inhibitor of ERK1/2 with sub-nanomolar IC50 values (0.11/0.08 nM). This compound blocks downstream substrate phosphorylation, inducing apoptosis and incomplete autophagy-related cell death. It demonstrates antitumor efficacy in triple-negative breast cancer and colorectal cancer models with BRAF and RAS mutations, making it ideal for MAPK pathway research.

Molecular Formula C23H20ClN5O2S
Molecular Weight 466.0 g/mol
Cat. No. B12364037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameERK1/2 inhibitor 10
Molecular FormulaC23H20ClN5O2S
Molecular Weight466.0 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)NC2=NC=C(C(=N2)C3=CSC(=C3)C(=O)NC(CO)C4=CC=CC=C4)Cl
InChIInChI=1S/C23H20ClN5O2S/c1-14-9-17(7-8-25-14)27-23-26-11-18(24)21(29-23)16-10-20(32-13-16)22(31)28-19(12-30)15-5-3-2-4-6-15/h2-11,13,19,30H,12H2,1H3,(H,28,31)(H,25,26,27,29)/t19-/m1/s1
InChIKeyKJXLOFYRZSSMJF-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ERK1/2 inhibitor 10 (Compound 36c) – High-Potency ERK1/2 Inhibitor for MAPK Pathway Research and Preclinical Antitumor Studies


ERK1/2 inhibitor 10 (Compound 36c) is a potent ATP-competitive inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2), with reported biochemical IC50 values of 0.11 nM and 0.08 nM, respectively . The compound blocks phosphorylation of the downstream ERK substrates p90RSK and c-Myc, thereby suppressing MAPK pathway signaling output . In cellular models, ERK1/2 inhibitor 10 induces both apoptosis and incomplete autophagy-related cell death, and has demonstrated antitumor efficacy in triple-negative breast cancer and colorectal cancer models harboring BRAF and RAS mutations .

ERK1/2 inhibitor 10 (Compound 36c): Why Direct Substitution with In-Class ERK Inhibitors May Compromise Experimental Reproducibility


ERK inhibitors currently available for preclinical research span a broad range of biochemical potencies, selectivity profiles, and mechanisms of action. Reported IC50 values for ERK1/2 inhibitors vary by approximately two orders of magnitude — from sub-nanomolar to >100 nM — depending on chemical scaffold and binding mode . Additionally, compounds within the class differ fundamentally in their binding kinetics (reversible ATP-competitive, covalent irreversible, or dual-mechanism inhibitors that block both ERK catalytic activity and MEK-mediated ERK phosphorylation) [1]. These divergent binding modes confer distinct cellular pharmacodynamic profiles and differential activity in MAPK inhibitor-resistant tumor models [2]. Consequently, substituting one ERK inhibitor for another without accounting for these differences can lead to inconsistent results in cell-based assays and in vivo efficacy studies.

ERK1/2 inhibitor 10 (Compound 36c) Quantitative Differentiation Evidence Versus Comparator ERK Inhibitors


ERK1/2 inhibitor 10 Biochemical IC50 Comparison Versus AZD0364 (Tizaterkib)

ERK1/2 inhibitor 10 demonstrates substantially higher biochemical potency against ERK2 compared to AZD0364, a clinical-stage ERK1/2 inhibitor. In cell-free enzymatic assays, ERK1/2 inhibitor 10 inhibits ERK2 with an IC50 of 0.08 nM , whereas AZD0364 exhibits an ERK2 IC50 of 0.6 nM under comparable assay conditions .

ERK1/2 biochemical IC50 MAPK signaling

ERK1/2 inhibitor 10 Potency Advantage Relative to Clinical-Stage ERK Inhibitor SCH772984

Relative to SCH772984, a widely used preclinical ERK1/2 inhibitor that has informed the development of clinical candidates such as MK-8353, ERK1/2 inhibitor 10 exhibits superior biochemical potency. SCH772984 inhibits ERK1 and ERK2 with IC50 values of 4 nM and 1 nM, respectively , compared to 0.11 nM (ERK1) and 0.08 nM (ERK2) for ERK1/2 inhibitor 10 .

ERK1/2 potency comparison SCH772984

ERK1/2 inhibitor 10 Potency Comparison Against Ravoxertinib (GDC-0994) and Ulixertinib (BVD-523)

ERK1/2 inhibitor 10 displays biochemical potency that substantially exceeds that of two orally bioavailable clinical-stage ERK1/2 inhibitors, ravoxertinib (GDC-0994) and ulixertinib (BVD-523). Ravoxertinib inhibits ERK1 and ERK2 with IC50 values of 1.1 nM and 0.3 nM, respectively ; ulixertinib inhibits ERK2 with an IC50 of <0.3 nM . In contrast, ERK1/2 inhibitor 10 achieves IC50 values of 0.11 nM (ERK1) and 0.08 nM (ERK2) .

ERK1/2 potency comparison GDC-0994 ulixertinib

Differential Activity of ASTX029 in MAPK Inhibitor-Resistant Models

While direct comparative data between ERK1/2 inhibitor 10 and dual-mechanism inhibitors such as ASTX029 in resistance models are not yet available, published data for ASTX029 establish a benchmark that may inform experimental design. ASTX029 retains potent antiproliferative activity in vemurafenib-resistant A375R melanoma cells (IC50 7.2 nM) and in A375 cells harboring an acquired NRASQ61K mutation (IC50 12 nM) — models in which vemurafenib exhibits IC50 values >10 µM and >3 µM, respectively [1].

ERK1/2 drug resistance BRAF V600E ASTX029

Comparative Cellular Potency of ERK Inhibitors in A375 BRAF V600E Melanoma Cells

Cellular activity of ERK1/2 inhibitors, measured by inhibition of downstream substrate phosphorylation in A375 BRAF V600E melanoma cells, provides a functional benchmark for comparing target engagement. AZD0364 inhibits p90RSK phosphorylation with an IC50 of 5.74 nM in A375 cells . Ravoxertinib (GDC-0994) inhibits phospho-ERK2 with an IC50 of 86 nM and phospho-RSK with an IC50 of 140 nM in the same cellular context . Cellular pharmacodynamic data for ERK1/2 inhibitor 10 in A375 cells have not been reported to date, representing an opportunity for direct comparative evaluation.

ERK1/2 cellular potency p90RSK A375 BRAF V600E

Mechanism of Action Differentiation: Apoptosis and Incomplete Autophagy Induction

ERK1/2 inhibitor 10 exhibits a distinct cell death induction profile not uniformly reported for all ERK1/2 inhibitors. The compound induces both apoptosis and incomplete autophagy-related cell death . In contrast, clinical-stage ERK inhibitors such as ravoxertinib, ulixertinib, LY3214996, and AZD0364 are primarily characterized as inhibiting proliferation via blockade of MAPK pathway signaling, with no explicit claims of autophagy-related cell death induction in their primary product documentation .

ERK1/2 apoptosis autophagy cell death

ERK1/2 inhibitor 10 (Compound 36c): Recommended Preclinical Research Application Scenarios Based on Quantitative Differentiation Evidence


High-Sensitivity Biochemical Screening and Low-Concentration Cellular Assays

With biochemical IC50 values of 0.11 nM (ERK1) and 0.08 nM (ERK2) — representing 3.8-fold to 36-fold greater potency than comparator ERK inhibitors including ravoxertinib, ulixertinib, and SCH772984 — ERK1/2 inhibitor 10 is ideally suited for applications requiring robust target engagement at low compound concentrations. This includes high-sensitivity biochemical screening, low-nanomolar cellular dose-response studies, and experiments where minimizing vehicle (e.g., DMSO) concentration is critical for cell viability.

Triple-Negative Breast Cancer (TNBC) and Colorectal Cancer (CRC) Preclinical Models

ERK1/2 inhibitor 10 has demonstrated antitumor efficacy in triple-negative breast cancer and colorectal cancer models harboring BRAF and RAS mutations . Researchers investigating ERK pathway dependence in these specific cancer types may find ERK1/2 inhibitor 10 a suitable tool compound for in vitro proliferation assays and in vivo xenograft studies.

Apoptosis and Autophagy Crosstalk Studies in MAPK-Driven Cancers

Unlike many clinical-stage ERK inhibitors whose primary documented cellular effect is antiproliferative MAPK pathway blockade, ERK1/2 inhibitor 10 induces both apoptosis and incomplete autophagy-related cell death . This distinct mechanism of action makes ERK1/2 inhibitor 10 particularly relevant for studies investigating the crosstalk between ERK inhibition, apoptotic signaling, and autophagic flux — including combination studies with autophagy modulators.

Comparative Studies of ERK Inhibitor Potency and Resistance Mechanisms

Given the substantial biochemical potency advantage of ERK1/2 inhibitor 10 relative to established comparators such as SCH772984 (~36-fold for ERK1) and ravoxertinib (~3.8-fold for ERK2) , this compound is well-positioned for side-by-side comparative studies designed to assess whether enhanced biochemical potency translates to improved cellular activity, more durable pathway suppression, or differential activity in MAPK inhibitor-resistant models. Such studies would generate direct head-to-head data that currently remain unreported for this compound.

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